Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h4H,2-3H2,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEZCVOBJUHHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70322089 | |
| Record name | Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7403-11-4 | |
| Record name | NSC400383 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Thiourea with α-Chloro-β-Ketoesters
The most widely reported method involves the reaction of thiourea with α-chloro-β-ketoesters under basic conditions. This approach mirrors the Hantzsch thiazole synthesis, where nucleophilic attack by the thiourea sulfur on the α-chloro carbonyl intermediate initiates ring closure.
Standard Laboratory Procedure
A mixture of thiourea (30.4 g, 0.4 mol) and sodium carbonate (1.5 g, 0.014 mol) is suspended in a 20–25% ethyl acetate-ethanol solution (200 mL). Ethyl 2-chloroacetoacetate (33 g, 0.2 mol) is added dropwise at 43–45°C over 20–30 minutes. The reaction is heated to 64–66°C for 5 hours, after which 70% of the solvent is distilled off. The residue is cooled, filtered, and neutralized with 30% NaOH to pH 9–10. Vacuum drying yields the product as a crystalline solid (98% yield, mp 172–173°C).
Key Parameters:
| Parameter | Value/Range | Source |
|---|---|---|
| Solvent | Ethanol/ethyl acetate | |
| Base | Sodium carbonate | |
| Temperature | 64–66°C | |
| Reaction Time | 5 hours | |
| Yield | 98% |
Mechanistic Insights
The reaction proceeds via:
Alternative Pathways: Hydrazine-Mediated Cyclization
Recent advancements utilize hydrazine derivatives to construct the thiazole core. Ethyl 2-hydrazinyl-4,5-dihydrothiazole-4-carboxylate intermediates are oxidized or dehydrogenated to introduce the amino group.
Industrial-Scale Production
Critical Comparison of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Thiourea Cyclization | 98% | High | High | Moderate |
| Hydrazine Route | 75–85% | Medium | Low | High |
| Continuous Flow | 95% | Very High | Very High | High |
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted thiazole derivatives .
Scientific Research Applications
Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function.
Pathways Involved: The compound can induce cell cycle arrest and apoptosis in cancer cells by disrupting key signaling pathways.
Comparison with Similar Compounds
Comparative Data Table
Pharmacological and Industrial Relevance
- This compound: Potential applications in drug discovery due to its balanced lipophilicity (ethyl ester) and hydrogen-bonding capacity (amino group).
- Sodium Salt Analogues : Preferred in aqueous formulations for biochemical assays .
- Thiophene Derivatives : Explored for materials science applications due to extended conjugation .
Biological Activity
Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is a five-membered ring containing nitrogen and sulfur. This structure contributes to its unique chemical properties and biological activities. The compound's molecular formula is with a molecular weight of 145.16 g/mol .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. It has shown effectiveness against:
- Bacteria : Including Gram-positive and Gram-negative strains.
- Fungi : Demonstrated antifungal activity against Candida albicans and Aspergillus niger.
The Minimum Inhibitory Concentration (MIC) values for these activities suggest potent efficacy compared to standard antimicrobial agents. For instance, derivatives of thiazole compounds have been reported to have MIC values ranging from 32–42 μg/mL against A. niger, showing competitive activity with fluconazole .
Anticancer Activity
The compound also exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines. The mechanism involves:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
- Apoptosis : Triggering programmed cell death through disruption of key signaling pathways.
For example, research has indicated that certain thiazole derivatives can achieve IC50 values (the concentration required to inhibit cell growth by 50%) as low as 1.61 µg/mL against specific cancer cell lines . The presence of substituents on the thiazole ring appears to enhance cytotoxic activity significantly.
The biological activity of this compound can be attributed to its interaction with biomolecules such as DNA and proteins. Key mechanisms include:
- Binding Affinity : The compound can bind to DNA and proteins, altering their function.
- Signal Pathway Disruption : It interferes with critical signaling pathways involved in cell proliferation and survival .
Comparative Analysis with Similar Compounds
A comparison with other thiazole derivatives reveals that this compound stands out due to its unique structural features that enhance its biological activity.
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 Value |
|---|---|---|---|
| This compound | Effective against various strains | Yes | 1.61 µg/mL |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | MIC = 0.06 µg/mL against M. tuberculosis | No data available | Not applicable |
| Other Thiazoles | Varies widely | Varies widely | Varies widely |
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited up to 66% inhibition against fungal strains at concentrations comparable to established antifungals .
- Cytotoxicity in Cancer Research : Research on specific derivatives showed promising results in inhibiting cancer cell lines with significant potency compared to traditional chemotherapeutics .
Q & A
Q. What are the standard laboratory-scale synthetic routes for Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate?
The compound is synthesized via cyclocondensation of ethyl 2-bromoacetate with thiourea in ethanol under reflux conditions. The reaction proceeds through intermediate thiolactam formation, followed by intramolecular cyclization to yield the dihydrothiazole ring. Key parameters include maintaining basic conditions (e.g., NaOH) and refluxing for 4–6 hours. Purification typically involves recrystallization from ethanol or aqueous ethanol .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Essential techniques include:
- 1H/13C NMR : To confirm the presence of the amino group (δ 5.2–5.5 ppm for NH2), ester carbonyl (δ 165–170 ppm), and dihydrothiazole protons (δ 3.1–3.5 ppm for CH2).
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions) and π-stacking in the crystal lattice, as observed in related thiazole derivatives .
- IR spectroscopy : Identifies NH2 stretches (~3350 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Q. What are the primary chemical reactions feasible for this compound?
The compound undergoes:
- Oxidation : Using H2O2 or m-CPBA to form sulfoxides/sulfones.
- Reduction : With NaBH4 or LiAlH4 to saturate the thiazole ring.
- Nucleophilic substitution : Reacting the amino group with alkyl halides or acyl chlorides to form N-alkyl/acyl derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:
- Standardize protocols (e.g., MTT assays for cytotoxicity, MIC for antimicrobial activity).
- Validate results using orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blotting for caspase-3 activation).
- Compare with structurally similar controls (e.g., unsubstituted thiazoles) to isolate structure-activity relationships (SAR) .
Q. What methodologies elucidate the anticancer mechanism of this compound?
Mechanistic studies involve:
- Cell cycle analysis : Flow cytometry to assess G1/S arrest (e.g., propidium iodide staining).
- Apoptosis assays : Annexin V-FITC/PI staining and caspase-3/7 activity measurements.
- Pathway profiling : Western blotting for p53, Bcl-2, and Bax expression to identify apoptotic pathways .
Q. How does the crystal structure inform reactivity in solid-state synthesis?
X-ray data reveal intermolecular N–H⋯O hydrogen bonds forming infinite chains, stabilizing the crystal lattice. C–H⋯π interactions between thiazole rings may influence reactivity in solid-state reactions (e.g., thermal decomposition pathways). These insights guide solvent selection and grinding-assisted syntheses .
Q. What strategies optimize the synthesis of novel derivatives for SAR studies?
- Parallel synthesis : Use automated reactors to vary substituents (e.g., electron-withdrawing groups at the 2-position).
- Catalysis : Employ Pd-catalyzed cross-coupling for aryl substitutions.
- Green chemistry : Replace ethanol with ionic liquids to enhance cyclization efficiency .
Q. How can computational methods predict biological activity?
- Molecular docking : Screen against targets like DNA topoisomerase II or microbial enzymes using AutoDock Vina.
- QSAR models : Correlate electronic parameters (e.g., Hammett σ) with IC50 values to prioritize derivatives for synthesis .
Key Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Adjust reflux time if incomplete cyclization occurs.
- Purification : Use column chromatography (SiO2, gradient elution) for N-substituted derivatives.
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls to exclude solvent artifacts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
